4-Amino-1-isopropyl-2-methylpyrazolidine 4-Amino-1-isopropyl-2-methylpyrazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13934534
InChI: InChI=1S/C7H17N3/c1-6(2)10-5-7(8)4-9(10)3/h6-7H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C7H17N3
Molecular Weight: 143.23 g/mol

4-Amino-1-isopropyl-2-methylpyrazolidine

CAS No.:

Cat. No.: VC13934534

Molecular Formula: C7H17N3

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-isopropyl-2-methylpyrazolidine -

Specification

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
IUPAC Name 1-methyl-2-propan-2-ylpyrazolidin-4-amine
Standard InChI InChI=1S/C7H17N3/c1-6(2)10-5-7(8)4-9(10)3/h6-7H,4-5,8H2,1-3H3
Standard InChI Key NSHLYLMEOSXOCW-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC(CN1C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-1-isopropyl-2-methylpyrazolidine features a pyrazolidine core, a saturated five-membered ring with two adjacent nitrogen atoms. Substituents include:

  • An amino group (-NH2_2) at the 4-position.

  • An isopropyl group (-CH(CH3_3)2_2) at the 1-position.

  • A methyl group (-CH3_3) at the 2-position.

This configuration introduces steric and electronic effects that influence reactivity and interaction with biological targets.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC7H17N3\text{C}_7\text{H}_{17}\text{N}_3
Molecular Weight143.23 g/mol
SolubilityLimited aqueous solubility
StabilityStable under inert conditions

The compound’s limited solubility in polar solvents suggests hydrophobicity, which may impact formulation strategies for pharmacological use.

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 4-Amino-1-isopropyl-2-methylpyrazolidine typically involves condensation reactions between hydrazines and β-keto esters. Key steps include:

  • Hydrazine Activation: Hydrazine derivatives react with β-keto esters under reflux in ethanol or methanol.

  • Cyclization: Intramolecular cyclization forms the pyrazolidine ring.

  • Functionalization: Introduction of isopropyl and methyl groups via alkylation or nucleophilic substitution.

Reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically influence yield and purity. For example, methanol as a solvent at 60–80°C optimizes cyclization efficiency.

Challenges and Modifications

  • Byproduct Formation: Competing reactions may yield open-chain hydrazides.

  • Catalyst Selection: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates but require careful pH control.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) are often necessary to isolate the pure compound.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ring structure and substituent positions. For example, the amino proton resonates near δ 1.5–2.0 ppm.

  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) validate functional groups.

Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.

  • Chemical Biology: Used in probe molecules to study enzyme-substrate interactions .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and solubility.

  • In Vivo Studies: Pharmacokinetic profiling to address rapid plasma clearance observed in related compounds .

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